molecular formula C26H23NO3S2 B4630331 4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one

4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4630331
M. Wt: 461.6 g/mol
InChI Key: FLWGFQGIVDAJIG-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C26H23NO3S2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.11193594 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of Schiff bases containing triazole and pyrazole rings have been explored, showcasing the compound's reactivity and potential as a precursor for further chemical transformations. These studies emphasize the importance of detailed structural analysis in understanding the properties and potential applications of such compounds (Pillai et al., 2019).

Biological Evaluation

Research into the biological activities of similar compounds has revealed significant potential. For example, studies have shown that certain Schiff bases exhibit potent antioxidant and α-glucosidase inhibitory activities, highlighting their relevance in developing treatments or supplements for managing oxidative stress and glucose regulation (Pillai et al., 2019).

Photodynamic Therapy

Compounds with photochemical properties, such as new zinc phthalocyanines substituted with Schiff base groups, have shown remarkable potential for photodynamic therapy applications. Their high singlet oxygen quantum yield makes them suitable for cancer treatment, demonstrating the compound's role in developing novel therapeutic agents (Pişkin et al., 2020).

Anticancer Activity

The synthesis and evaluation of Co(II) complexes of similar compounds for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines, indicate the compound's potential in cancer research and treatment strategies (Vellaiswamy & Ramaswamy, 2017).

Supramolecular Structures

Studies on the hydrogen-bonded dimers, chains of rings, and sheets of thioxothiazolidinones offer insights into the compound's ability to form complex supramolecular structures, which could be useful in material science and nanotechnology applications (Delgado et al., 2005).

Antioxidants for Oil

Research on thiazolidinone derivatives as antioxidants for local base oil demonstrates the compound's utility in industrial applications, particularly in enhancing the oxidative stability of lubricants and fuels (Mohammed et al., 2019).

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S2/c1-2-29-24-16-21(13-14-23(24)30-17-19-9-5-3-6-10-19)15-22-25(28)32-26(27-22)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWGFQGIVDAJIG-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.